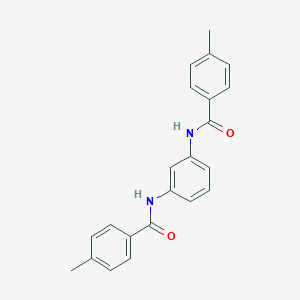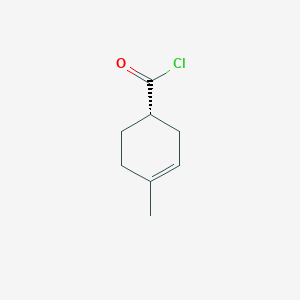
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride
Overview
Description
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCD, is a versatile chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. MCD is primarily used as a reagent in organic synthesis and is known for its unique chemical properties, such as its ability to form stable complexes with a variety of metal ions. In
Mechanism Of Action
The mechanism of action of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is not well understood. However, it is believed that (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride forms stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions.
Biochemical And Physiological Effects
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has no known biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in lab experiments is its ability to form stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions. However, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is also known to be highly reactive and can be difficult to handle. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is a hazardous chemical and should be handled with care.
Future Directions
There are many future directions for the use of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One potential application is in the development of new catalysts for organic synthesis. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could also be used in the development of new chiral auxiliaries and ligands. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could be used in the synthesis of new organic compounds with unique chemical properties. Overall, the unique chemical properties of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride make it a valuable tool for scientific research, and its potential applications are vast.
Scientific Research Applications
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. It is primarily used as a reagent in organic synthesis, where it is used to form stable complexes with a variety of metal ions. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has also been used in the synthesis of a variety of organic compounds, including chiral auxiliaries, ligands, and catalysts.
properties
CAS RN |
170080-85-0 |
|---|---|
Product Name |
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride |
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
(1S)-4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3/t7-/m1/s1 |
InChI Key |
NZZITUYJLJVUTI-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=O)Cl |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
Canonical SMILES |
CC1=CCC(CC1)C(=O)Cl |
synonyms |
3-Cyclohexene-1-carbonyl chloride, 4-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

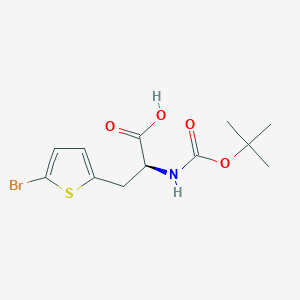
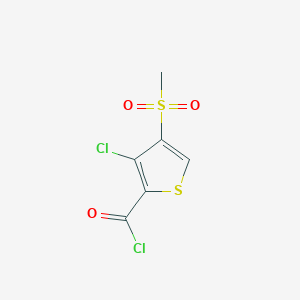
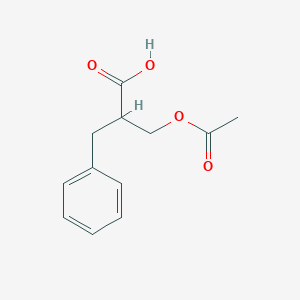
![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)
![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)
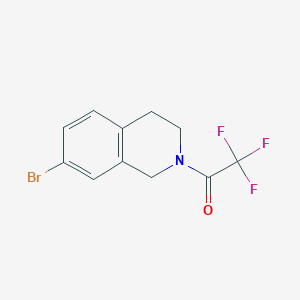
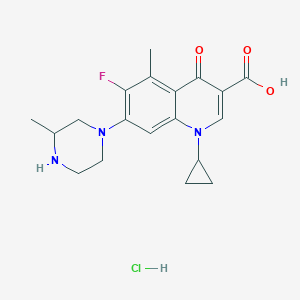
![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)

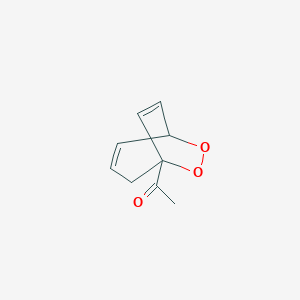
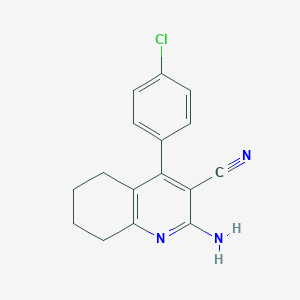
![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
